molecular formula C23H17N3O2S B3150166 N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide CAS No. 685107-39-5

N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide

Cat. No.: B3150166
CAS No.: 685107-39-5
M. Wt: 399.5 g/mol
InChI Key: DEMXIQFCBMCCNA-UHFFFAOYSA-N
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Description

“N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide” is a compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives has been reported in several studies . For instance, one study reported the synthesis and characterization of potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles . The synthesis involved the reaction of 1,3-diketones with Br2 and thiourea to form 2-aminodihydrobenzothiazol-7-ones, which were then alkylated with aromatic and heteroaromatic α-halo .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, FTIR can provide information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, melting point (mp), yield, and Rf value can provide information about the physical properties of the compound . Additionally, 1H NMR and 13C NMR can provide information about the chemical properties of the compound .

Scientific Research Applications

Antibacterial Activity

N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide, and its derivatives are significant in the field of medicinal chemistry due to their wide spectrum of bioactivities. A study by Palkar et al. (2010) synthesized a series of 2,3-diaryl-substituted imidazo[2,1-b]-benzothiazoles, exhibiting pronounced antibacterial activities against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents. The synthesized compounds demonstrated comparable activity to standard antibiotics, with some showing exceptional antibacterial profiles, underscoring their promise as prospective antimicrobials (Palkar et al., 2010).

Anticancer and Radiosensitizing Properties

Research by Majalakere et al. (2020) explored the anticancer and radiosensitizing properties of imidazo[2,1-b][1,3]benzothiazole derivatives. The study synthesized 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, testing their efficacy against human liver cancer Hep G2 cell line and melanoma cell lines. Notably, compounds with sulfonamide and methoxy substitutions showcased significant in vitro anticancer activity and enhanced DNA fragmentation, acting as effective derivatives for Hepatocellular carcinoma. This indicates the potential of such compounds in cancer therapy, particularly as radiosensitizers (Majalakere et al., 2020).

Future Directions

The future directions for the research on “N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide” could involve further exploration of its biological activities and potential applications. For instance, one study suggested that imidazo[2,1-b][1,3]benzothiazole derivatives could be explored as potential anticancer drugs .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-28-18-11-9-15(10-12-18)22(27)24-17-6-4-5-16(13-17)19-14-26-20-7-2-3-8-21(20)29-23(26)25-19/h2-14H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMXIQFCBMCCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C5=CC=CC=C5SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177504
Record name N-(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685107-39-5
Record name N-(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685107-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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